Inulobiose

Description

Properties

CAS No. |

470-58-6 |

|---|---|

Molecular Formula |

C12H22O11 |

Molecular Weight |

342.30 g/mol |

IUPAC Name |

(3S,4R,5R)-1-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5,6-tetrahydroxyhexan-2-one |

InChI |

InChI=1S/C12H22O11/c13-1-5(16)8(18)9(19)6(17)3-22-12(4-15)11(21)10(20)7(2-14)23-12/h5,7-11,13-16,18-21H,1-4H2/t5-,7-,8-,9-,10-,11+,12-/m1/s1 |

InChI Key |

QGQYPBMXRYBEPG-SWONWRTFSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)OC[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(O1)(CO)OCC2(C(C(C(O2)CO)O)O)O)O)O)O |

Synonyms |

1-O-beta-D-fructo-furanosyl-D-fructose inulobiose |

Origin of Product |

United States |

Foundational & Exploratory

Inulobiose: A Technical Guide to its Discovery, Natural Sources, and Analysis

An In-depth Whitepaper for Researchers and Drug Development Professionals

October 2025

Abstract

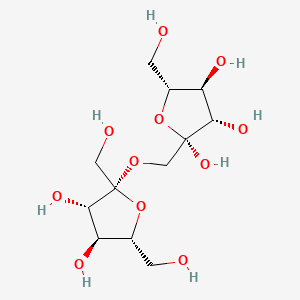

Inulobiose, a disaccharide composed of two fructose units linked by a β-(2→1) glycosidic bond, is a fundamental component of inulin-type fructans.[1] As a subject of growing interest in nutritional science and pharmacology, a comprehensive understanding of its origins, quantification, and biological significance is paramount. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources, and detailed methodologies for its extraction, enzymatic production, and analysis. Quantitative data on the fructan content of key plant sources are presented, alongside protocols for laboratory-scale analysis. Furthermore, the biological fate of this compound as a prebiotic is illustrated through a signaling pathway diagram. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of fructans and their derivatives.

Discovery and Chemical Profile of this compound

The discovery of this compound is intrinsically linked to the broader history of research into inulin, a storage polysaccharide found in numerous plant species. While inulin itself was first identified in 1804 by Valentin Rose from the roots of Inula helenium, the specific characterization of its constituent oligosaccharides, including the disaccharide this compound, occurred later with the advancement of chemical and analytical techniques. This compound, with the chemical formula C₁₂H₂₂O₁₁, is systematically named β-D-fructofuranosyl-(2→1)-β-D-fructopyranose.[1] Its defining feature is the β-(2→1) glycosidic linkage between the two fructose units. This linkage is resistant to hydrolysis by human digestive enzymes in the upper gastrointestinal tract, allowing it to reach the colon and function as a prebiotic.[2]

Natural Sources of this compound

This compound is not typically found as a free disaccharide in significant quantities in nature. Instead, it is a structural component of inulin and shorter-chain fructooligosaccharides (FOS). Therefore, the primary natural sources of this compound are plants that utilize inulin-type fructans as carbohydrate storage molecules. The concentration of these fructans, and by extension the potential yield of this compound, varies depending on the plant species, cultivar, and environmental conditions.

The most commercially significant and well-studied sources of inulin-type fructans include:

-

Chicory (Cichorium intybus): The roots of the chicory plant are the most common commercial source of inulin.

-

Jerusalem Artichoke (Helianthus tuberosus): The tubers of this plant are rich in inulin.

-

Garlic (Allium sativum): Garlic cloves contain a notable amount of fructans.

-

Onion (Allium cepa): Similar to garlic, onions are a common dietary source of fructans.

Quantitative Data on Fructan Content in Natural Sources

The following table summarizes the quantitative data on the inulin and fructooligosaccharide (FOS) content in key natural sources. It is important to note that this compound (F2) is the simplest inulin-type fructan, and its concentration is a fraction of the total FOS content.

| Plant Source | Plant Part | Analyte | Concentration (% of Fresh Weight) | Concentration (mg/g Dry Weight) | Reference(s) |

| Jerusalem Artichoke | Tubers | Inulin | 8.16 - 13.46% | - | [3][4] |

| Jerusalem Artichoke | Tubers | Inulin | 7 - 30% | 500 - 600 mg/g | [5][6] |

| Red Onion | Bulb | Inulin-FOSs | 3.7 g / 100 g | - | [7][8] |

| Onion | Bulb | Total FOS | 2.0% | - | [9] |

| Onion | Bulb | Inulin | 1.6% | - | [9] |

| Garlic | Clove | FOS | 4.55 - 7.19% | - | [10] |

| Chicory | Root | Inulin | - | 99% total oligosaccharide yield after hydrolysis | [11] |

Experimental Protocols

Extraction of Inulin-Type Fructans from Plant Material (General Protocol)

This protocol provides a general method for the extraction of inulin and FOS from plant sources like chicory roots or Jerusalem artichoke tubers.

Materials:

-

Fresh plant material (e.g., chicory roots, Jerusalem artichoke tubers)

-

Deionized water

-

Ethanol (95%)

-

Homogenizer/blender

-

Centrifuge and centrifuge tubes

-

Water bath

-

Filter paper

Procedure:

-

Sample Preparation: Thoroughly wash and chop the fresh plant material into small pieces.

-

Homogenization: Homogenize the plant material with deionized water (e.g., 1:5 w/v).

-

Hot Water Extraction: Heat the homogenate in a water bath at 80-90°C for 1-2 hours with occasional stirring.[11]

-

Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 20 minutes to pellet solid debris.

-

Supernatant Collection: Carefully decant and collect the supernatant, which contains the soluble fructans.

-

Ethanol Precipitation: Add 3 volumes of chilled absolute ethanol to the supernatant and incubate at 4°C overnight to precipitate the inulin.[11]

-

Inulin Recovery: Centrifuge the mixture to pellet the precipitated inulin. Discard the supernatant.

-

Drying: Dry the inulin pellet, for example, by lyophilization or in a vacuum oven.

Enzymatic Production of this compound from Inulin

This protocol describes the enzymatic hydrolysis of inulin to produce a mixture of inulooligosaccharides, including this compound.

Materials:

-

Extracted inulin

-

Endo-inulinase (e.g., from Aspergillus niger)

-

Sodium acetate buffer (0.1 M, pH 5.0)

-

Water bath

-

Reaction vials

Procedure:

-

Substrate Preparation: Dissolve the extracted inulin in 0.1 M sodium acetate buffer (pH 5.0) to a desired concentration (e.g., 50-150 g/L).[12]

-

Enzyme Addition: Add endo-inulinase to the inulin solution. The enzyme dosage can be optimized, for example, starting with 60 Units per gram of inulin.[12]

-

Incubation: Incubate the reaction mixture in a shaking water bath at 55°C.[12]

-

Reaction Monitoring: Take aliquots at different time intervals (e.g., 0, 1, 2, 4, 6, 8 hours) to monitor the progress of the hydrolysis.

-

Enzyme Inactivation: Stop the reaction by heating the aliquots at 100°C for 10 minutes to denature the enzyme.[13]

-

Analysis: Analyze the resulting inulooligosaccharide mixture using HPAEC-PAD.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for this compound Analysis

HPAEC-PAD is a highly sensitive and specific method for the separation and quantification of carbohydrates, including this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a pulsed amperometric detector (PAD) with a gold electrode.

-

Anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac series).[14]

Reagents:

-

Eluent A: Deionized water

-

Eluent B: Sodium hydroxide solution (e.g., 100 mM)

-

Eluent C: Sodium acetate solution (e.g., 1 M in 100 mM NaOH)

Chromatographic Conditions (Example Gradient):

-

Column: Dionex CarboPac PA200

-

Flow Rate: 0.8 mL/min[15]

-

Injection Volume: 20 µL

-

Gradient Program:

-

0-12 min: Linear gradient from 100% Eluent B to 82% Eluent B and 18% Eluent C.[15]

-

Followed by a column wash and re-equilibration step.

-

-

PAD Settings: Use a standard quadruple-potential waveform for carbohydrate detection.

Sample Preparation:

-

Dilute the samples from the enzymatic hydrolysis or plant extracts in deionized water to an appropriate concentration.

-

Filter the samples through a 0.22 µm syringe filter before injection.[15]

Quantification:

-

Prepare a calibration curve using this compound standards of known concentrations.

-

Integrate the peak area corresponding to this compound in the sample chromatograms and quantify using the calibration curve.

Visualization of this compound-Related Pathways

While specific intracellular signaling pathways directly triggered by this compound are not extensively characterized, its primary biological role is as a prebiotic. The following diagrams illustrate the experimental workflow for its production and its fate in the gut microbiome.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Quantification of Inulin Content in Selected Accessions of Jerusalem Artichoke (Helianthus tuberosus L.) [heliajournal.org]

- 5. cropj.com [cropj.com]

- 6. ars.usda.gov [ars.usda.gov]

- 7. researchgate.net [researchgate.net]

- 8. Potential of Inulin-Fructooligosaccharides Extract Produced from Red Onion (Allium cepa var. viviparum (Metz) Mansf.) as an Alternative Prebiotic Product - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scitechnol.com [scitechnol.com]

- 10. Optimization of the Ultrasound Operating Conditions for Extraction and Quantification of Fructooligosaccharides from Garlic (Allium sativum L.) via High-Performance Liquid Chromatography with Refractive Index Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Production of Short Chain Fructo-oligosaccharides from Inulin of Chicory Root Using Fungal Endoinulinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Optimization of Inulin Hydrolysis by Penicillium lanosocoeruleum Inulinases and Efficient Conversion Into Polyhydroxyalkanoates [frontiersin.org]

- 14. High-performance anion-exchange chromatography coupled with pulsed amperometric detection and capillary zone electrophoresis with indirect ultra violet detection as powerful tools to evaluate prebiotic properties of fructooligosaccharides and inulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chromatographyonline.com [chromatographyonline.com]

Inulobiose vs. Other Fructooligosaccharides (FOS): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fructooligosaccharides (FOS) are a class of prebiotics known for their beneficial effects on gut health and immunomodulation. This technical guide provides an in-depth comparison of inulobiose, a disaccharide composed of two fructose units, with other common FOS, namely 1-kestose (trisaccharide) and nystose (tetrasaccharide). It delves into their structural differences, comparative prebiotic and immunomodulatory activities, and the underlying signaling pathways. Detailed experimental protocols are provided to facilitate further research in this area.

Introduction to Fructooligosaccharides (FOS)

Fructooligosaccharides are naturally occurring oligosaccharides found in various plants, including chicory root, Jerusalem artichoke, and garlic.[1][2] They consist of short chains of fructose molecules linked by β-(2→1) glycosidic bonds, often with a terminal glucose unit.[1][3] Due to this linkage, FOS are resistant to hydrolysis by human digestive enzymes and are selectively fermented by beneficial gut bacteria, particularly Bifidobacterium and Lactobacillus species.[2][3][4] This selective fermentation underlies their prebiotic effect, leading to the production of short-chain fatty acids (SCFAs) and modulation of the gut microbiota and immune system.[5][6]

FOS can be categorized based on their degree of polymerization (DP) and production method. Short-chain FOS (sc-FOS) typically have a DP of 2-9, while inulin is a longer-chain fructan with a DP that can exceed 60.[7][8] FOS can be produced by the enzymatic hydrolysis of inulin or through the transfructosylation of sucrose.[3][9]

This guide focuses on the comparative analysis of three key FOS molecules:

-

This compound (F2): A disaccharide consisting of two fructose units linked by a β-(2→1) glycosidic bond.[10] It is the simplest fructooligosaccharide derived from inulin hydrolysis.[11]

-

1-Kestose (GF2): A trisaccharide composed of one glucose unit and two fructose units.[12]

-

Nystose (GF3): A tetrasaccharide containing one glucose unit and three fructose units.[12]

Structural and Physicochemical Properties

The structural differences between this compound, 1-kestose, and nystose influence their physicochemical properties, such as solubility and fermentation rate.

| Fructooligosaccharide | Chemical Formula | Degree of Polymerization (DP) | Structure |

| This compound | C₁₂H₂₂O₁₁ | 2 | Fructose-Fructose (β-2→1) |

| 1-Kestose | C₁₈H₃₂O₁₆ | 3 | Glucose-(β-2→1)-Fructose-(β-2→1)-Fructose |

| Nystose | C₂₄H₄₂O₂₁ | 4 | Glucose-(β-2→1)-Fructose-(β-2→1)-Fructose-(β-2→1)-Fructose |

Table 1: Structural comparison of this compound, 1-Kestose, and Nystose.

Generally, shorter-chain FOS like this compound and 1-kestose exhibit higher solubility and are more rapidly fermented in the proximal colon compared to longer-chain fructans like inulin.[7][8]

Comparative Prebiotic Activity

The prebiotic activity of FOS is primarily attributed to their ability to selectively stimulate the growth of beneficial gut bacteria and the subsequent production of SCFAs.

In Vitro Fermentation and Gut Microbiota Modulation

Studies have shown that shorter-chain FOS may exert a more potent prebiotic effect. For instance, 1-kestose has been reported to have a superior bifidogenic effect compared to nystose and longer-chain FOS in both in vitro and in vivo models.[13][14] While direct comparative data for this compound is less abundant, its simple structure suggests it would be readily fermented by fructolytic bacteria.

| FOS Type | Key Bacterial Genera Stimulated | Primary SCFA Produced | Reference |

| This compound | Bifidobacterium, Lactobacillus (presumed) | Acetate, Lactate (presumed) | [10] |

| 1-Kestose | Bifidobacterium, Faecalibacterium prausnitzii | Butyrate, Acetate, Propionate | [13][15] |

| Nystose | Bifidobacterium, Lactobacillus | Acetate, Propionate | [12] |

| Inulin (for comparison) | Bifidobacterium, Anaerostipes | Acetate, Propionate, Butyrate | [7] |

Table 2: Comparative effects of different FOS on gut microbiota and SCFA production.

Short-Chain Fatty Acid (SCFA) Production

The fermentation of FOS leads to the production of SCFAs, mainly acetate, propionate, and butyrate, which have numerous health benefits, including serving as an energy source for colonocytes, modulating gut motility, and exerting anti-inflammatory effects.[7][16] The profile of SCFAs produced can vary depending on the specific FOS and the composition of the individual's gut microbiota.

Comparative Immunomodulatory Effects

FOS can modulate the immune system both directly, by interacting with immune cells in the gut-associated lymphoid tissue (GALT), and indirectly, through the actions of SCFAs and modulation of the gut microbiota.[6][17][18]

Modulation of Immune Cell Responses

Inulin-type fructans have been shown to activate immune cells in Peyer's patches and modulate cytokine production.[6][17] SCFAs, particularly butyrate, can inhibit histone deacetylases, leading to anti-inflammatory effects. The immunomodulatory effects are likely dependent on the type of FOS and the resulting SCFA profile.

| FOS Type | Reported Immunomodulatory Effect | Potential Mechanism | Reference |

| This compound | Anti-inflammatory (presumed) | SCFA production, direct interaction with immune cells (presumed) | |

| 1-Kestose | Stimulation of butyrate-producing bacteria with anti-inflammatory properties | Increased butyrate production | [15] |

| Nystose | General prebiotic-mediated immunomodulation | SCFA production, gut barrier enhancement | [19] |

| Inulin (for comparison) | Activation of GALT immune cells, increased sIgA | Direct interaction, SCFA production | [6][17] |

Table 3: Comparative immunomodulatory effects of different FOS.

Signaling Pathways

The immunomodulatory effects of FOS are mediated through various signaling pathways. Bacterial components, such as lipopolysaccharide (LPS), can activate Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling cascades like the NF-κB and MAPK pathways, which regulate the expression of pro-inflammatory cytokines. FOS and their fermentation products can modulate these pathways.

TLR4, NF-κB, and MAPK Signaling

FOS can modulate this pathway by altering the gut microbiota composition, thereby reducing LPS levels, and through the production of SCFAs which have direct inhibitory effects on NF-κB activation.

Experimental Protocols

Enzymatic Production of this compound and other FOS from Inulin

Objective: To produce a mixture of FOS, including this compound, by the controlled enzymatic hydrolysis of inulin.

Materials:

-

Inulin from chicory root (Sigma-Aldrich)

-

Endoinulinase (e.g., from Aspergillus niger, Novozymes)

-

Sodium acetate buffer (50 mM, pH 5.0)

-

Water bath or incubator at 55°C

-

Reaction tubes

-

Ethanol (96%)

-

Centrifuge

Procedure:

-

Prepare a 10% (w/v) inulin solution in 50 mM sodium acetate buffer (pH 5.0). Heat gently to dissolve completely.

-

Pre-warm the inulin solution to 55°C.

-

Add endoinulinase to the inulin solution at a concentration of 10 U/g of inulin.

-

Incubate the reaction mixture at 55°C with gentle agitation.

-

Take samples at different time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the hydrolysis process.

-

To stop the reaction, add four volumes of 96% ethanol to the sample and vortex vigorously. This will precipitate the larger inulin molecules.

-

Centrifuge the samples to pellet the unhydrolyzed inulin.

-

Analyze the supernatant for FOS content using HPLC-RID.[9]

HPLC-RID Analysis of FOS

Objective: To separate and quantify this compound, 1-kestose, and nystose.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Refractive Index Detector (RID)

-

Carbohydrate analysis column (e.g., Aminex HPX-87C or a similar column suitable for sugar analysis)

Chromatographic Conditions:

-

Mobile Phase: Degassed deionized water

-

Flow Rate: 0.6 mL/min

-

Column Temperature: 85°C

-

Detector Temperature: 40°C

-

Injection Volume: 20 µL

Procedure:

-

Prepare standard solutions of this compound, 1-kestose, and nystose of known concentrations in deionized water.

-

Filter the standards and samples through a 0.45 µm syringe filter before injection.

-

Generate a calibration curve for each FOS by injecting the standard solutions and plotting peak area against concentration.

-

Inject the samples from the enzymatic hydrolysis and determine the concentration of each FOS by comparing their peak areas to the calibration curves.[3][20]

In Vitro Fermentation with Human Fecal Microbiota

Objective: To assess the prebiotic potential of this compound, 1-kestose, and nystose by measuring their fermentation by human gut microbiota.

Materials:

-

Fresh fecal samples from healthy donors

-

Anaerobic chamber

-

Basal fermentation medium (e.g., containing peptone, yeast extract, and salts)

-

This compound, 1-kestose, nystose, and a negative control (e.g., no added carbohydrate)

-

Sterile anaerobic tubes or a batch culture fermentation system

-

Gas chromatograph (for SCFA analysis)

-

DNA extraction kit and sequencing platform (for microbiota analysis)

Procedure:

-

Prepare a 10% (w/v) fecal slurry in an anaerobic phosphate-buffered saline (PBS) solution inside an anaerobic chamber.

-

Inoculate the basal fermentation medium with the fecal slurry (e.g., 5% v/v).

-

Add the test FOS (this compound, 1-kestose, or nystose) to the inoculated medium at a final concentration of 1% (w/v). Include a control with no added carbohydrate.

-

Incubate the cultures anaerobically at 37°C for 24-48 hours.

-

At different time points (e.g., 0, 12, 24, 48 hours), collect samples for SCFA and microbiota analysis.

-

For SCFA analysis, acidify the samples, extract the SCFAs, and analyze them by gas chromatography.

-

For microbiota analysis, extract bacterial DNA from the samples and perform 16S rRNA gene sequencing to determine changes in the microbial community composition.[1][21][22]

Caco-2 Cell Permeability Assay

Objective: To evaluate the effect of FOS on the integrity of an in vitro model of the intestinal barrier.

Materials:

-

Caco-2 cells (ATCC)

-

Dulbecco's Modified Eagle's Medium (DMEM) with supplements

-

Transwell inserts (e.g., 0.4 µm pore size)

-

Transepithelial Electrical Resistance (TEER) meter

-

Lucifer yellow (paracellular permeability marker)

-

This compound, 1-kestose, nystose

Procedure:

-

Seed Caco-2 cells onto the Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monitor the integrity of the monolayer by measuring the TEER. A stable TEER reading above 250 Ω·cm² indicates a well-formed barrier.

-

Treat the apical side of the Caco-2 monolayers with different FOS (e.g., 1 mg/mL) for a specified period (e.g., 24 hours).

-

After treatment, measure the TEER again to assess any changes in barrier integrity.

-

To measure paracellular permeability, add Lucifer yellow to the apical chamber and incubate for 2 hours.

-

Collect samples from the basolateral chamber and measure the fluorescence of Lucifer yellow to determine the amount that has passed through the monolayer. An increase in Lucifer yellow permeability indicates a disruption of the tight junctions.[23][24][25]

Immunomodulation Assay using LPS-stimulated RAW 264.7 Macrophages

Objective: To investigate the immunomodulatory effects of FOS on macrophage activation.

Materials:

-

RAW 264.7 macrophage cell line (ATCC)

-

DMEM with supplements

-

Lipopolysaccharide (LPS) from E. coli

-

This compound, 1-kestose, nystose

-

ELISA kits for measuring cytokines (e.g., TNF-α, IL-6, IL-10)

-

Griess reagent for nitric oxide (NO) measurement

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with different concentrations of the test FOS for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

-

After incubation, collect the cell culture supernatant.

-

Measure the concentration of pro-inflammatory cytokines (TNF-α, IL-6) and anti-inflammatory cytokines (IL-10) in the supernatant using ELISA kits.

-

Measure the production of nitric oxide (NO), another marker of macrophage activation, in the supernatant using the Griess reagent.[2][26][27]

Conclusion

This compound, as the simplest β-(2→1) linked fructooligosaccharide, represents a key molecule for understanding the structure-function relationship of FOS. While current research suggests that shorter-chain FOS like 1-kestose may have more potent prebiotic effects than longer-chain inulin, more direct comparative studies are needed to fully elucidate the specific benefits of this compound versus other sc-FOS like 1-kestose and nystose. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative research, which is crucial for the targeted development of FOS-based functional foods and therapeutics. Further investigation into the precise molecular interactions and signaling pathways modulated by these individual FOS will provide a deeper understanding of their health-promoting mechanisms.

References

- 1. An in vitro batch fermentation protocol for studying the contribution of food to gut microbiota composition and functionality | Springer Nature Experiments [experiments.springernature.com]

- 2. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. MAPK signaling pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 7. Quantification of in Vivo Colonic Short Chain Fatty Acid Production from Inulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential effects of inulin and fructooligosaccharides on gut microbiota composition and glycemic metabolism in overweight/obese and healthy individuals: a randomized, double-blind clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Determining 1-kestose, nystose and raffinose oligosaccharides in grape juices and wines using HPLC: method validation and characterization of products from Northeast Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jfds.journals.ekb.eg [jfds.journals.ekb.eg]

- 13. researchgate.net [researchgate.net]

- 14. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]

- 15. mdpi.com [mdpi.com]

- 16. Quantification of in Vivo Colonic Short Chain Fatty Acid Production from Inulin [mdpi.com]

- 17. Randomised clinical study: inulin short‐chain fatty acid esters for targeted delivery of short‐chain fatty acids to the human colon - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MAPK signaling pathway | Abcam [abcam.com]

- 19. mdpi.com [mdpi.com]

- 20. Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In vitro human gut microbiota fermentation models: opportunities, challenges, and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 22. m.youtube.com [m.youtube.com]

- 23. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 24. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 25. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of Inulobiose: A Technical Guide for Researchers and Drug Development Professionals

Inulobiose, a disaccharide composed of two fructose units linked by a β-(2,1) glycosidic bond, represents the fundamental building block of inulin-type fructans. While much of the existing research has focused on the broader effects of inulin and fructooligosaccharides (FOS), the specific biological activities of this compound are of increasing interest to researchers, scientists, and drug development professionals. This technical guide provides an in-depth exploration of the core biological significance of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways.

Prebiotic Activity and Gut Microbiota Modulation

This compound, as the simplest inulin-type fructan, is a readily fermentable carbohydrate for specific beneficial members of the gut microbiota. Its small size allows for rapid utilization by bacteria possessing the necessary enzymatic machinery.

Selective Fermentation by Probiotic Bacteria

This compound serves as a selective substrate for the growth of beneficial gut bacteria, particularly species of Bifidobacterium and Lactobacillus.[1][2][3] This selective fermentation contributes to a positive shift in the gut microbial composition, a hallmark of prebiotic activity.

Table 1: Fermentation of Inulin-Type Fructans by Probiotic Bacteria

| Bacterial Species | Substrate | Key Findings | Reference |

| Bifidobacterium spp. | Inulin/Oligofructose | Different species exhibit distinct fermentation kinetics and substrate preferences. Some strains preferentially degrade shorter chains first. | [4][5] |

| Lactobacillus plantarum | Inulin | In the presence of 1% inulin, the maximum specific growth rate increased from 0.37 to 0.49 h⁻¹, and the generation time was reduced from 1.85 h to 1.40 h. | [1] |

| Faecalibacterium prausnitzii | Inulin | Inulin consumption leads to an increase in the abundance of F. prausnitzii.[1][6] This bacterium produces significant amounts of butyrate and excess fructose from inulin degradation. | [4][7] |

| Bifidobacterium adolescentis | Inulin | Showed a strong positive response to inulin consumption, with its population increasing from 0.89% to 3.9% of the total microbiota. | [1][8] |

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of this compound by gut bacteria leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate.[8] These metabolites play a crucial role in maintaining gut homeostasis and have systemic effects on host health.

Table 2: Short-Chain Fatty Acid Production from Inulin-Type Fructan Fermentation

| Study Type | Substrate | SCFA Production | Key Quantitative Data | Reference |

| In vivo (Human) | 15g Inulin | Acetate, Propionate, Butyrate | Estimated colonic production over 12h: Acetate (137 ± 75 mmol), Propionate (11 ± 9 mmol), Butyrate (20 ± 17 mmol). | [9] |

| In vitro (Human Fecal Microbiota) | Inulin | Butyrate | Elevated butyrate concentration observed. | [10] |

| In vitro (Faecalibacterium prausnitzii) | Inulin | Butyrate, Fructose | Butyrate levels increase most during the exponential growth phase. | [7] |

Immunomodulatory and Anti-inflammatory Effects

This compound and its fermentation products, particularly SCFAs, are emerging as significant modulators of the host immune system. These effects are mediated through direct interactions with immune cells and indirect mechanisms involving the gut microbiota.

Modulation of Cytokine Production

Inulin-type fructans have been shown to influence the production of both pro- and anti-inflammatory cytokines. This modulation can help to create a more balanced and less inflammatory environment in the gut.

Table 3: Effects of Inulin-Type Fructans on Cytokine Production

| Cell Type | Stimulus | Effect of Inulin/FOS | Cytokine Change | Reference |

| Caco-2 cells | Enterohemorrhagic E. coli (EHEC) | Increased IL-10 and TGF-β expression. | ↑ IL-10, ↑ TGF-β | [7] |

| HT-29 cells | TNF-α | Inhibition of IL-8 secretion. | ↓ IL-8 | [11][12][13] |

| Caco-2 cells | Lipopolysaccharide (LPS) | Increased gene expression of pro-inflammatory cytokines. | ↑ IL-1β, ↑ TNF-α, ↑ IL-18 | [14][15][16] |

Influence on Intestinal Barrier Function

The integrity of the intestinal barrier is crucial for preventing the translocation of harmful substances from the gut lumen into the bloodstream. Inulin-type fructans can enhance barrier function by modulating the expression of tight junction proteins.

Table 4: Effects of Inulin on Tight Junction Protein Expression in Caco-2 Cells

| Condition | Tight Junction Protein | Effect of Inulin Pretreatment | Reference |

| LPS-induced damage | Claudin-1, Claudin-2 | Prevented downregulation. | [14][15][16][17] |

| LPS-induced damage | Occludin | Significantly upregulated gene expression. | [14][15][16][17] |

| Normal | Zonulin | Zonulin alters the expression of endothelial tight junctions. | [18] |

Signaling Pathways

The biological effects of this compound and other fructans are mediated through complex signaling pathways. While direct evidence for this compound is still emerging, studies on inulin suggest the involvement of key inflammatory and immune-regulatory pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Enzymatic Synthesis of this compound

Objective: To synthesize this compound from sucrose using inulosucrase.

Materials:

-

Inulosucrase (e.g., from Lactobacillus gasseri DSM 20604)[19]

-

Sucrose

-

25 mM Sodium acetate buffer (pH 5.2)[19]

-

1 mM CaCl₂[19]

Procedure:

-

Prepare a reaction mixture containing sucrose (e.g., 300 g/L) in sodium acetate buffer with CaCl₂.[19]

-

Add purified inulosucrase to the reaction mixture. The optimal enzyme concentration should be determined empirically.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 55°C for L. gasseri inulosucrase).[19]

-

Monitor the reaction over time by taking aliquots and stopping the reaction by heating (e.g., 100°C for 5 min).[19]

-

Analyze the products by HPLC to determine the yield of this compound.

Quantification of this compound by HPLC-RID

Objective: To quantify the concentration of this compound in a sample.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Refractive Index Detector (RID)

Chromatographic Conditions:

-

Injection Volume: 20 µL

Procedure:

-

Prepare a series of this compound standards of known concentrations to create a calibration curve.

-

Prepare the sample by dissolving it in the mobile phase and filtering it through a 0.45 µm filter.

-

Inject the standards and samples into the HPLC system.

-

Identify the this compound peak based on its retention time compared to the standard.

-

Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.

In Vitro Fermentation of this compound

Objective: To assess the fermentability of this compound by gut microbiota and measure SCFA production.

Materials:

-

Fresh human fecal samples

-

Anaerobic chamber or system

-

Sterile, pre-reduced basal medium[22]

-

This compound

-

pH-controlled fermenters or batch culture tubes[5]

Procedure:

-

Prepare a fecal slurry by homogenizing fresh fecal samples in a sterile, anaerobic buffer.[23]

-

In an anaerobic chamber, dispense the basal medium into fermentation vessels.

-

Add this compound as the sole carbohydrate source to the experimental vessels. Include a control vessel with no added carbohydrate.

-

Inoculate the vessels with the fecal slurry.

-

Incubate the cultures at 37°C under anaerobic conditions.[5]

-

Collect samples at various time points (e.g., 0, 6, 12, 24 hours) for SCFA analysis and microbial community analysis.

-

Stop the fermentation by flash-freezing the samples in liquid nitrogen.

Measurement of Short-Chain Fatty Acids by GC-FID

Objective: To quantify the concentrations of acetate, propionate, and butyrate in fermentation samples.

Instrumentation:

-

Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

-

Capillary column suitable for SCFA analysis (e.g., DB-FFAP)[10]

Sample Preparation (Liquid-Liquid Extraction):

-

Acidify the fermentation sample with an acid (e.g., HCl).[14][20]

-

Add an internal standard (e.g., 2-ethylbutyric acid).[14]

-

Extract the SCFAs with an organic solvent (e.g., diethyl ether).[20]

-

Centrifuge to separate the phases and collect the organic layer.

-

Analyze the organic extract by GC-FID.

GC-FID Conditions:

-

Injector Temperature: 250°C

-

Detector Temperature: 300°C

-

Carrier Gas: Helium

-

Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 240°C) to separate the different SCFAs.[10]

Procedure:

-

Prepare a mixed standard solution containing known concentrations of acetate, propionate, butyrate, and the internal standard.

-

Create a calibration curve by injecting the standards into the GC-FID.

-

Inject the prepared samples.

-

Identify the SCFA peaks based on their retention times compared to the standards.

-

Quantify the concentration of each SCFA by comparing its peak area to the internal standard and the calibration curve.

Future Directions and Drug Development Implications

The study of this compound holds significant promise for the development of novel prebiotics, synbiotics, and immunomodulatory drugs. Its well-defined structure and small size may offer advantages in terms of targeted delivery and specific biological activity compared to more complex fructan mixtures.

Future research should focus on:

-

Head-to-head comparisons: Directly comparing the prebiotic and immunomodulatory effects of pure this compound with longer-chain inulin and FOS.

-

Dose-response studies: Determining the optimal dosage of this compound for achieving desired biological effects.

-

Mechanism of action: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its effects.

-

Clinical trials: Evaluating the efficacy of this compound in human studies for conditions such as inflammatory bowel disease, metabolic syndrome, and immune-related disorders.

By building a deeper understanding of the biological significance of this compound, researchers and drug development professionals can unlock its potential to improve human health.

References

- 1. Effect of inulin on the human gut microbiota: stimulation of Bifidobacterium adolescentis and Faecalibacterium prausnitzii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Utilization of diverse oligosaccharides for growth by Bifidobacterium and Lactobacillus species and their in vitro co-cultivation characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inulin-grown Faecalibacterium prausnitzii cross-feeds fructose to the human intestinal epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Kinetic Analysis of Fermentation of Prebiotic Inulin-Type Fructans by Bifidobacterium Species Reveals Four Different Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 9. scispace.com [scispace.com]

- 10. An Improved Validated Method for the Determination of Short-Chain Fatty Acids in Human Fecal Samples by Gas Chromatography with Flame Ionization Detection (GC-FID) [mdpi.com]

- 11. Anti-inflammatory activity of probiotic Bifidobacterium: enhancement of IL-10 production in peripheral blood mononuclear cells from ulcerative colitis patients and inhibition of IL-8 secretion in HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Probiotics inhibit TNF-α-induced interleukin-8 secretion of HT29 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lactobacillus plantarum Lipoteichoic Acid Alleviates TNF-α-Induced Inflammation in the HT-29 Intestinal Epithelial Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 15. Technological Aspects of the Production of Fructo and Galacto-Oligosaccharides. Enzymatic Synthesis and Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inulin Protects Caco-2 Cells Against Lipopolysaccharide-Induced Epithelial Barrier Dysfunction [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Enzymatic Synthesis and Characterization of Fructooligosaccharides and Novel Maltosylfructosides by Inulosucrase from Lactobacillus gasseri DSM 20604 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Development and validation of a GC-FID method for the analysis of short chain fatty acids in rat and human faeces and in fermentation fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effect of inulin polymerization degree on various properties of synbiotic fermented milk including Lactobacillus acidophilus La-5 and Bifidobacterium animalis Bb-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. dwscientific.com [dwscientific.com]

The Inulobiose Biosynthesis Pathway in Plants: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inulobiose, a disaccharide composed of two β-linked fructose units, is a key component of the inulin-type fructan metabolic pathway in a variety of plant species. As a fructooligosaccharide (FOS), this compound is of significant interest to the pharmaceutical and nutraceutical industries due to its prebiotic properties and potential applications in drug delivery and formulation. Understanding the biosynthesis of this compound is crucial for its targeted production and for the metabolic engineering of crops with enhanced FOS content. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in plants, including the core enzymes, regulatory mechanisms, and detailed experimental protocols for its study.

The Core Biosynthesis Pathway

This compound biosynthesis is intricately linked with the overall process of fructan synthesis, which occurs primarily in the vacuole of plant cells. The pathway utilizes sucrose as the primary substrate, which is transported from the cytoplasm into the vacuole.

The key enzymatic steps leading to the formation of this compound are:

-

Initiation of Fructan Synthesis: The pathway is initiated by the enzyme Sucrose:sucrose 1-fructosyltransferase (1-SST) . This enzyme catalyzes the transfer of a fructosyl group from one sucrose molecule to another, producing the trisaccharide 1-kestose and releasing a molecule of glucose.[1][2]

-

This compound Synthesis via 6G-FFT: The direct synthesis of this compound has been demonstrated to be catalyzed by the enzyme Fructan:fructan 6G-fructosyltransferase (6G-FFT) , particularly in plants like onion.[3] This enzyme can utilize 1-kestose as a fructosyl donor and free fructose as an acceptor to produce this compound.[3] The 6G-FFT enzyme exhibits a dual activity, also contributing to the elongation of fructan chains.

-

Potential Role of 1-FFT: The enzyme Fructan:fructan 1-fructosyltransferase (1-FFT) is primarily responsible for the elongation of inulin-type fructans by transferring fructosyl residues from one fructan molecule to another. While its direct role in synthesizing the disaccharide this compound is less characterized, it is a key player in the overall fructan pool from which this compound can be derived.

The biosynthesis of this compound is a dynamic process, with the concentration of this disaccharide being dependent on the relative activities of the synthesizing and degrading enzymes, as well as the availability of substrates within the vacuole.

Quantitative Data on this compound Biosynthesis

Quantitative data on the kinetic properties of the enzymes directly involved in this compound synthesis is limited. Most available data pertains to the overall synthesis of fructooligosaccharides (FOS). The following table summarizes available and estimated quantitative data relevant to the this compound biosynthesis pathway.

| Parameter | Value | Plant/Enzyme Source | Notes and Citations |

| Substrate Concentrations | |||

| Vacuolar Sucrose | 3 - 58% of total cellular sucrose | Arabidopsis thaliana | The concentration of sucrose in the vacuole is highly variable and depends on cell type and environmental conditions.[1] |

| Vacuolar Fructose | ~17 µmol g⁻¹ FW | Nicotiana benthamiana | Fructose concentration can fluctuate based on invertase activity and sucrose metabolism.[1] |

| Enzyme Kinetic Parameters (General FOS Synthesis) | Specific kinetic data for this compound synthesis is not readily available. The following are for general fructosyltransferase activity. | ||

| 1-SST (Km for Sucrose) | Not Reported | Various | - |

| 1-FFT (Km for 1-kestose) | Not Reported | Chicory, Globe Thistle | While specific Km values are not provided, studies indicate chicory 1-FFT has a high affinity for sucrose and 1-kestose as acceptor substrates. |

| 6G-FFT (Km for 1-kestose) | Not Reported | Perennial ryegrass | - |

| Product Yields | |||

| This compound Concentration | Not specifically reported | Various | Inulin-containing plants like Jerusalem artichoke can have inulin contents ranging from 8.16% to 13.46% of fresh weight. The proportion of this compound within this fructan pool is not well documented. |

| FOS Yield (enzymatic synthesis) | up to 67% | Aspergillus niger inulinase | This represents the total conversion of sucrose and inulin to FOS, not specifically this compound. |

Signaling and Regulation

The biosynthesis of this compound, as part of the fructan metabolic pathway, is tightly regulated by a complex network of signaling molecules and transcription factors. This regulation allows plants to modulate fructan accumulation in response to developmental cues and environmental stresses.

Key Regulatory Components:

-

Sucrose Signaling: Sucrose is not only a substrate but also a key signaling molecule that induces the expression of fructan biosynthesis genes.[4] High cellular sucrose levels, often resulting from conditions where photosynthesis exceeds carbon utilization (e.g., low temperatures), trigger the fructan synthesis pathway.[4]

-

Transcription Factors:

-

TaMYB13: In wheat, the R2R3-MYB transcription factor TaMYB13-1 has been shown to be a positive regulator of fructan synthesis. It activates the promoters of key fructosyltransferase genes, including 1-SST and 6-SFT.

-

CiMYB17: In chicory, the stress-induced R2R3-MYB transcription factor CiMYB17 activates the promoters of genes involved in both fructan synthesis (1-SST, 1-FFT) and degradation. This suggests a role in remodeling the fructan pool during stress responses.

-

-

Hormonal Regulation:

-

Abscisic Acid (ABA): ABA, a key stress hormone, can induce the expression of CiMYB17, leading to increased fructan synthesis under stress conditions.

-

Auxins: Auxins have been shown to increase the activity of fructan biosynthesis enzymes.

-

Ethylene and Gibberellins (GA): These hormones appear to have a repressive effect on the transcript levels of fructosyltransferases.

-

Experimental Protocols

Extraction of Fructooligosaccharides (including this compound) from Plant Tissue

This protocol is adapted for the extraction of FOS from inulin-rich plant tissues like chicory roots or Jerusalem artichoke tubers.

Materials:

-

Plant tissue (fresh or freeze-dried)

-

Liquid nitrogen

-

Deionized water

-

Ethanol (96-100%)

-

Mortar and pestle

-

Water bath

-

Centrifuge and centrifuge tubes

-

0.45 µm syringe filters

Procedure:

-

Sample Preparation: Freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle. For freeze-dried tissue, grinding can be done at room temperature.

-

Hot Water Extraction:

-

Weigh approximately 1 g of the powdered tissue into a centrifuge tube.

-

Add 10 mL of deionized water.

-

Incubate in a shaking water bath at 80°C for 30 minutes.

-

-

Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes to pellet insoluble material.

-

Supernatant Collection: Carefully collect the supernatant containing the soluble carbohydrates.

-

Ethanol Precipitation (Optional, for removing high DP fructans):

-

To the supernatant, add three volumes of chilled absolute ethanol.

-

Mix gently and incubate at 4°C for 1 hour to precipitate long-chain inulin.

-

Centrifuge at 10,000 x g for 15 minutes. The supernatant will contain the shorter-chain FOS, including this compound.

-

-

Sample Preparation for HPLC:

-

Take an aliquot of the supernatant (from step 4 or 5) and filter it through a 0.45 µm syringe filter into an HPLC vial.

-

The sample is now ready for HPLC analysis.

-

Quantification of this compound by HPLC-RID

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a Refractive Index Detector (RID).

-

Column: A carbohydrate analysis column, such as a Shodex® Sugar SP0810 (300 x 8.0 mm) with a guard column, is recommended.

Chromatographic Conditions:

-

Mobile Phase: Degassed, HPLC-grade deionized water.

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 80°C.

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Prepare a series of this compound standards of known concentrations (e.g., 0.1, 0.5, 1, 2.5, 5 mg/mL) in deionized water.

-

Calibration Curve: Inject each standard onto the HPLC system and record the peak area. Construct a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Inject the prepared plant extract onto the HPLC system.

-

Quantification: Identify the this compound peak based on its retention time compared to the standard. Quantify the amount of this compound in the sample using the calibration curve.

In Vitro Enzyme Assay for 6G-FFT Activity

This assay measures the ability of a plant protein extract to synthesize FOS, including this compound, from 1-kestose and fructose.

Materials:

-

Plant protein extract

-

1-kestose solution (e.g., 100 mM)

-

Fructose solution (e.g., 100 mM)

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.5)

-

Water bath

-

HPLC system for product analysis

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:

-

50 µL Plant protein extract

-

25 µL 100 mM 1-kestose

-

25 µL 100 mM Fructose

-

50 µL Assay buffer

-

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 1-4 hours).

-

Reaction Termination: Stop the reaction by heating the mixture at 95°C for 5 minutes.

-

Product Analysis: Centrifuge the terminated reaction to pellet any precipitated protein. Analyze the supernatant for the presence of this compound using the HPLC-RID method described above. A control reaction without the enzyme extract should be run in parallel.

Experimental Workflow

The following diagram outlines a comprehensive workflow for the investigation of the this compound biosynthesis pathway in a target plant species.

Conclusion

The biosynthesis of this compound is a specialized branch of the well-established fructan synthesis pathway in plants. While the key enzymes and regulatory factors are beginning to be understood, significant gaps remain in our knowledge, particularly concerning the specific enzyme kinetics and in planta concentrations of this compound. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to further investigate this important metabolic pathway. A deeper understanding of this compound biosynthesis will be instrumental in harnessing the potential of this prebiotic molecule for applications in human health and nutrition.

References

- 1. TaMYB13-1, a R2R3 MYB transcription factor, regulates the fructan synthetic pathway and contributes to enhanced fructan accumulation in bread wheat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. CiMYB17, a stress-induced chicory R2R3-MYB transcription factor, activates promoters of genes involved in fructan synthesis and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the β-(2→1) Glycosidic Bond of Inulobiose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inulobiose, a disaccharide composed of two fructose units, serves as a fundamental building block of inulin, a naturally occurring polysaccharide with significant interest in the pharmaceutical and food industries. The unique properties of inulin and its derivatives are largely dictated by the nature of the glycosidic bonds connecting the fructose monomers. This technical guide provides an in-depth exploration of the β-(2→1) glycosidic bond in this compound, offering a detailed overview of its chemical structure, quantitative geometric parameters, and the experimental protocols for its characterization. This document is intended to be a comprehensive resource for researchers and professionals engaged in carbohydrate chemistry, drug delivery, and nutritional science.

This compound, chemically known as 1-O-β-D-fructofuranosyl-D-fructose, is characterized by a β-(2→1) glycosidic linkage between two D-fructofuranose rings.[1] This specific linkage is pivotal to its classification as a fructan and distinguishes it from other disaccharides. The molecule's chemical formula is C₁₂H₂₂O₁₁, with a molecular weight of 342.3 g/mol .[1] Understanding the stereochemistry and conformational flexibility of this bond is crucial for elucidating the structure-function relationships of inulin-type fructans and for designing novel applications in areas such as prebiotic formulations and drug delivery systems.

The β-(2→1) Glycosidic Bond: A Closer Look

The glycosidic bond in this compound connects the anomeric carbon (C2) of one fructose unit to the hydroxyl group on the C1 carbon of the adjacent fructose unit. The "β" designation indicates that the substituent at the anomeric carbon of the furanose ring is on the same side as the CH₂OH group at C5. This β-configuration is a defining feature of inulin-type fructans and is responsible for their resistance to hydrolysis by human digestive enzymes, a key attribute for their prebiotic activity.[2]

Quantitative Data on Glycosidic Bond Geometry

| Torsion Angle | Definition | Low-Energy Conformation (approximate values) |

| φ (phi) | C1'-C2'-O1-C1 | +60° |

| ψ (psi) | C2'-O1-C1-C2 | ~180° |

| ω (omega) | O1-C1-C2-O2 | -60° |

Data sourced from conformational analysis of this compound by molecular mechanics.

These torsion angles define the spatial relationship between the two fructose rings and are crucial for determining the overall three-dimensional structure and flexibility of this compound and, by extension, inulin. The preference for a ψ angle of approximately 180° is a common feature for rings linked by three bonds.

Experimental Protocols for Characterization

The structural elucidation and confirmation of the β-(2→1) glycosidic bond in this compound rely on a combination of spectroscopic and chromatographic techniques, as well as enzymatic and chemical hydrolysis methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for the detailed structural analysis of carbohydrates. Both ¹H and ¹³C NMR are instrumental in confirming the presence and configuration of the glycosidic linkage.

Objective: To confirm the β-(2→1) glycosidic linkage and the furanose ring form of the fructose units in this compound.

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of purified this compound in deuterium oxide (D₂O) to a final concentration of 10-20 mg/mL.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

-

¹H NMR Analysis: Acquire a one-dimensional ¹H NMR spectrum. The anomeric proton signal is a key indicator. For a β-linkage, the anomeric proton typically appears as a doublet with a small coupling constant (J-value).

-

¹³C NMR Analysis: Acquire a one-dimensional ¹³C NMR spectrum. The chemical shift of the anomeric carbon (C2) is characteristic of the glycosidic linkage. The signals for the other carbon atoms provide information about the furanose ring structure.

-

2D NMR Experiments: To unequivocally assign all proton and carbon signals and to confirm the connectivity through the glycosidic bond, perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). The HMBC experiment is particularly crucial as it shows long-range correlations between protons and carbons, including the key correlation between the anomeric proton (or carbon) of one fructose unit and the carbons (or protons) of the adjacent unit across the glycosidic bond.

Enzymatic Hydrolysis

Enzymatic hydrolysis with specific glycosidases provides a highly selective method for cleaving the glycosidic bond and confirming its type. Inulinases, which specifically target the β-(2→1) linkages in fructans, are the enzymes of choice.

Objective: To selectively hydrolyze the β-(2→1) glycosidic bond in this compound and identify the resulting monosaccharide products.

Methodology:

-

Enzyme and Substrate Preparation: Prepare a solution of this compound in a suitable buffer (e.g., sodium acetate buffer, pH 4.5-5.5). Prepare a solution of a purified endo- or exo-inulinase in the same buffer.

-

Reaction Setup: Mix the this compound solution with the inulinase solution. The enzyme-to-substrate ratio should be optimized for complete hydrolysis. Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37-50°C).

-

Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture.

-

Reaction Termination: Stop the enzymatic reaction in the aliquots by heat inactivation (e.g., boiling for 5-10 minutes) or by the addition of a denaturing agent.

-

Product Analysis: Analyze the reaction products using a suitable chromatographic method, such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), to identify the released fructose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and quantitative technique for the separation and analysis of carbohydrates. It can be used to assess the purity of this compound and to monitor the progress of hydrolysis reactions.

Objective: To separate and quantify this compound and its hydrolysis products.

Methodology:

-

Instrumentation: Utilize an HPLC system equipped with a carbohydrate analysis column (e.g., an amino-propyl or ligand-exchange column) and a refractive index (RI) detector.

-

Mobile Phase: The mobile phase is typically a mixture of acetonitrile and water. The exact ratio will depend on the column and the specific separation required. Isocratic elution is often sufficient for the analysis of disaccharides.

-

Standard Preparation: Prepare a series of standard solutions of known concentrations of fructose, glucose (if applicable), and this compound to generate a calibration curve.

-

Sample Injection: Inject a filtered and degassed sample of the this compound solution or the hydrolysis reaction mixture into the HPLC system.

-

Data Analysis: Identify and quantify the components in the sample by comparing their retention times and peak areas to those of the standards.

Visualizing the Glycosidic Bond and Experimental Workflow

To further aid in the understanding of the glycosidic bond in this compound and the experimental approaches to its characterization, the following diagrams are provided.

Caption: Chemical structure of this compound highlighting the β-(2→1) glycosidic bond.

References

The Core Biological Functions of Inulobiose: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Key Fructan in Biological Systems

Introduction

Inulobiose, a disaccharide composed of two fructose units linked by a β-(2→1) glycosidic bond, represents the simplest form of inulin-type fructans. While much of the existing research focuses on the broader categories of inulin and fructooligosaccharides (FOS), this compound as the fundamental building block plays a pivotal role in the prebiotic and physiological effects attributed to these compounds. This technical guide synthesizes the current understanding of the basic functions of this compound in biological systems, with a focus on its metabolism by the gut microbiota, its influence on intestinal barrier function, and its immunomodulatory and mineral absorption-enhancing properties. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's biological significance.

Production and Bioavailability

This compound is primarily produced for research and industrial purposes through the controlled enzymatic hydrolysis of inulin, a polysaccharide found in plants like chicory root.[1] Endo-inulinases are enzymes that randomly cleave the internal β-(2→1) linkages of inulin, yielding a mixture of fructooligosaccharides of varying degrees of polymerization (DP), including this compound (DP2).[2]

Due to the absence of β-fructofuranosidase enzymes in the human small intestine, this compound is not digested and absorbed in the upper gastrointestinal tract. Consequently, it transits to the colon intact, where it becomes a substrate for fermentation by the resident gut microbiota.

Core Biological Functions

The primary biological functions of this compound are mediated by its fermentation in the colon by specific bacterial species. This process leads to the production of short-chain fatty acids (SCFAs) and other metabolites that exert a range of physiological effects.

Prebiotic Activity and Microbiota Modulation

This compound serves as a selective substrate for the growth of beneficial gut bacteria, most notably Bifidobacterium and Faecalibacterium prausnitzii.[3] This selective stimulation of beneficial microbes is the hallmark of a prebiotic.

-

Bifidobacterium spp.: Numerous studies have demonstrated that short-chain FOS, including this compound, are readily fermented by various Bifidobacterium species, such as Bifidobacterium longum.[4][5] This fermentation leads to a significant increase in the population of these beneficial bacteria.

-

Faecalibacterium prausnitzii: This key butyrate-producing bacterium can also utilize inulin-type fructans for growth. Research suggests that the fermentation of inulin by F. prausnitzii not only produces butyrate but also leads to the cross-feeding of fructose to intestinal epithelial cells.[3]

The fermentation of this compound contributes to a shift in the gut microbiota composition, favoring saccharolytic (carbohydrate-fermenting) over proteolytic (protein-fermenting) bacteria. This shift is generally considered beneficial for gut health.

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of this compound by colonic bacteria results in the production of SCFAs, primarily acetate, propionate, and butyrate.[6] These SCFAs are rapidly absorbed by colonocytes and exert numerous local and systemic effects. The typical molar ratio of acetate, propionate, and butyrate produced from carbohydrate fermentation is approximately 60:20:20.[7]

Table 1: Quantitative Data on SCFA Production from Inulin Fermentation

| Study Subject | Substrate | Acetate Production (mmol/12h) | Propionate Production (mmol/12h) | Butyrate Production (mmol/12h) | Data Source |

| Healthy Humans | 15g Inulin | 137 ± 75 | 11 ± 9 | 20 ± 17 | [1] |

Note: This data is for inulin, and while this compound is a component, specific quantitative data for pure this compound fermentation is limited. The SCFA profile from this compound is expected to be similar, with a faster fermentation rate due to its smaller size.

Signaling Pathways and Cellular Effects of this compound Fermentation

The biological effects of this compound are largely indirect, mediated by the SCFAs produced during its fermentation. These SCFAs act as signaling molecules and energy sources for host cells.

Caption: Metabolic fate of this compound and its downstream effects.

Butyrate, in particular, is the preferred energy source for colonocytes and has been shown to induce histone deacetylase (HDAC) inhibition, leading to changes in gene expression that promote cell differentiation and apoptosis of cancerous cells. Acetate and propionate enter the systemic circulation and can influence lipid and glucose metabolism in peripheral tissues.

Enhancement of Intestinal Barrier Function

This compound and its fermentation products contribute to the maintenance and enhancement of the intestinal barrier function.

-

Direct Effects on Tight Junctions: Studies on inulin and FOS have shown direct effects on intestinal epithelial cells (IECs). In Caco-2 cell models, inulin has been demonstrated to upregulate the expression of tight junction proteins such as claudin-1 and occludin, which are crucial for maintaining the integrity of the epithelial barrier.[8]

-

Indirect Effects via SCFAs: Butyrate, a major product of this compound fermentation, strengthens the gut barrier by providing energy to colonocytes and upregulating the expression of tight junction proteins.

Caption: this compound's role in enhancing intestinal barrier function.

Immunomodulatory Effects

This compound can influence the immune system both directly and indirectly.

-

Direct Interaction with Immune Cells: Some studies suggest that fructans can directly interact with pattern recognition receptors (PRRs) on immune cells, such as Toll-like receptors (TLRs). For instance, FOS and inulin have been shown to act as TLR4 ligands or modulators, leading to the production of cytokines like TNF-α and IL-10 by monocytes.[9]

-

Indirect Modulation via SCFAs: SCFAs produced from this compound fermentation can modulate immune cell function. Butyrate, for example, has anti-inflammatory properties and can promote the differentiation of regulatory T cells (Tregs), which play a critical role in maintaining immune homeostasis. Inulin has been shown to induce IL-10 secretion and increase FOXP3 gene expression in human peripheral blood mononuclear cells, suggesting an immunosuppressive effect.[10]

Caption: Direct and indirect immunomodulatory pathways of this compound.

Enhancement of Mineral Absorption

The fermentation of this compound in the colon has been shown to enhance the absorption of essential minerals, particularly calcium and magnesium.

The proposed mechanisms include:

-

Lowering of Colonic pH: The production of SCFAs lowers the pH in the colonic lumen, which increases the solubility of minerals like calcium and magnesium, making them more available for absorption.

-

Increased Absorptive Surface Area: Chronic intake of fermentable fibers can lead to an increase in the size of the cecum and colon, thereby increasing the surface area available for absorption.

-

Modulation of Mineral Transporters: SCFAs may also upregulate the expression of genes involved in active mineral transport in the colon.[11]

Table 2: Representative Data on the Effect of Inulin-type Fructans on Mineral Absorption

| Study Population | Intervention | Effect on Calcium Absorption | Effect on Magnesium Absorption | Data Source |

| Postmenopausal Women | Oligofructose-enriched inulin | Increased fractional absorption | Increased fractional absorption | [12] |

| Rats | 10% Inulin Diet | Increased absorption | Increased absorption | [4] |

Note: Data is for inulin or oligofructose-enriched inulin. The effects of this compound are expected to be similar due to its fermentation into SCFAs.

Experimental Protocols

Detailed experimental protocols for studying the biological functions of this compound are often embedded within studies on inulin or FOS. Below are generalized methodologies for key experiments.

Protocol 1: In Vitro Fermentation of this compound by Gut Microbiota

Objective: To assess the fermentability of this compound by specific gut bacteria or a fecal inoculum and to quantify the production of SCFAs.

Methodology:

-

Bacterial Culture: A pure culture of a specific bacterium (e.g., Bifidobacterium longum) or a fecal slurry from healthy donors is prepared.

-

Fermentation Medium: A basal medium containing all necessary nutrients except a carbon source is prepared and sterilized.

-

Fermentation Setup: Anaerobic fermentation vessels are filled with the medium and inoculated with the bacterial culture or fecal slurry. Pure this compound is added as the sole carbon source. A control with no added carbohydrate is also included.

-

Incubation: The fermentation is carried out under anaerobic conditions at 37°C for a specified period (e.g., 24-48 hours).

-

Sampling: Samples are collected at various time points to measure bacterial growth (e.g., by plating or qPCR), pH, and substrate depletion.

-

SCFA Analysis: Supernatants are collected by centrifugation and analyzed for SCFA concentrations (acetate, propionate, butyrate) using gas chromatography (GC) or high-performance liquid chromatography (HPLC).[5]

Caption: Workflow for in vitro fermentation of this compound.

Protocol 2: Assessment of Intestinal Barrier Function using Caco-2 Cells

Objective: To determine the direct effect of this compound on the integrity of an intestinal epithelial cell monolayer.

Methodology:

-

Cell Culture: Caco-2 cells are cultured on permeable supports (e.g., Transwell inserts) until they form a differentiated and polarized monolayer.

-

Treatment: The apical side of the Caco-2 monolayer is treated with this compound at various concentrations. A control group receives only the culture medium.

-

Transepithelial Electrical Resistance (TEER) Measurement: TEER, a measure of barrier integrity, is monitored over time using a voltohmmeter. An increase in TEER indicates enhanced barrier function.

-

Paracellular Permeability Assay: A fluorescent marker of a specific molecular weight (e.g., FITC-dextran) is added to the apical side. The amount of marker that crosses the monolayer to the basolateral side is quantified to assess paracellular permeability. A decrease in permeability suggests a tighter barrier.

-

Gene Expression Analysis: After treatment, RNA is extracted from the Caco-2 cells, and the expression of genes encoding tight junction proteins (e.g., claudin-1, occludin, ZO-1) is quantified using quantitative real-time PCR (qRT-PCR).[8]

Protocol 3: Enzymatic Production and Purification of this compound

Objective: To produce and purify this compound from inulin for use in biological assays.

Methodology:

-

Enzymatic Hydrolysis: A solution of inulin is incubated with a purified endo-inulinase enzyme under optimal conditions of temperature and pH.[2]

-

Reaction Monitoring: The hydrolysis reaction is monitored over time using techniques like thin-layer chromatography (TLC) or HPLC to determine the optimal time for maximizing the yield of this compound.

-

Enzyme Inactivation: The reaction is stopped by heat inactivation of the enzyme.

-

Purification: The resulting mixture of fructooligosaccharides is subjected to purification steps to isolate this compound. This can involve techniques such as size-exclusion chromatography or preparative HPLC.[12][13]

-

Purity Analysis: The purity of the isolated this compound is confirmed by analytical HPLC and mass spectrometry.

Conclusion and Future Directions

This compound, as the fundamental unit of inulin-type fructans, exhibits significant biological functions primarily through its role as a prebiotic. Its fermentation by beneficial gut bacteria leads to the production of SCFAs, which in turn modulate gut health, enhance mineral absorption, and influence the immune system. While much of the current knowledge is derived from studies on inulin and FOS, the data strongly suggests that this compound is a key player in these effects.

Future research should focus on elucidating the specific quantitative contributions of this compound to SCFA production and its direct interactions with host cells. Head-to-head studies comparing the effects of pure this compound with those of longer-chain fructans will be crucial for a more precise understanding of its unique biological role. Such knowledge will be invaluable for the development of targeted prebiotics and novel therapeutic strategies for a range of gastrointestinal and systemic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Technological Aspects of the Production of Fructo and Galacto-Oligosaccharides. Enzymatic Synthesis and Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inulin-grown Faecalibacterium prausnitzii cross-feeds fructose to the human intestinal epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Kinetic Analysis of Fermentation of Prebiotic Inulin-Type Fructans by Bifidobacterium Species Reveals Four Different Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Kinetics of Prebiotic Inulin-Type Fructan Fermentation by Butyrate-Producing Colon Bacteria: Implementation of Online Gas Chromatography for Quantitative Analysis of Carbon Dioxide and Hydrogen Gas Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Combination of Acetate, Propionate, and Butyrate Increases Glucose Uptake in C2C12 Myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inulin Protects Caco‐2 Cells Against Lipopolysaccharide‐Induced Epithelial Barrier Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prebiotic oligosaccharides directly modulate proinflammatory cytokine production in monocytes via activation of TLR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. Effects of Calcium Source, Inulin, and Lactose on Gut‐Bone Associations in an Ovarierectomized Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High-yield production and purification of prebiotic inulin-type fructooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

An In-Depth Technical Guide to the Metabolism of Inulobiose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of inulobiose metabolism, with a particular focus on its interaction with the gut microbiota. This compound, a disaccharide composed of two fructose units linked by a β-(2,1) bond, is the simplest fructooligosaccharide (FOS) and a fundamental building block of inulin. Its metabolism is of significant interest due to its prebiotic properties and potential therapeutic applications. This document details the enzymatic breakdown of this compound, its fermentation by key gut commensals, the resulting metabolic end-products, and the experimental protocols used to study these processes.

This compound Metabolism: A Microbial Perspective

This compound, being a β-fructoside, is resistant to hydrolysis by human digestive enzymes and transits to the colon intact. Here, it becomes a substrate for various saccharolytic bacteria, most notably species of Bifidobacterium and Lactobacillus. The metabolism of this compound is a multi-step process involving cellular uptake and enzymatic hydrolysis, followed by fermentation through central metabolic pathways.

Transport of this compound into Bacterial Cells

The uptake of this compound by gut bacteria is an active process mediated by specific transport systems. In bifidobacteria, ATP-binding cassette (ABC) transporters are the primary mechanism for oligosaccharide import.[1] These systems exhibit high substrate specificity and affinity, allowing for the efficient capture of this compound even at low concentrations. The genes encoding these transporters are often located in gene clusters dedicated to the metabolism of specific carbohydrates.[2]

Enzymatic Hydrolysis of this compound